tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and an amino-methylpyridine group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-6-methylpyridine and piperidine.
Formation of Intermediate: The amino group of 5-amino-6-methylpyridine is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.
Coupling Reaction: The protected amino-methylpyridine is then coupled with piperidine-1-carboxylate under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but has a phenyl group instead of a pyridine ring.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 4-(5-amino-6-methylpyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the 5-amino-6-methylpyridine group, which imparts specific chemical and biological properties. This makes it particularly useful in the synthesis of compounds with targeted biological activity.
Properties
CAS No. |
2748495-83-0 |
---|---|
Molecular Formula |
C16H25N3O2 |
Molecular Weight |
291.4 |
Purity |
95 |
Origin of Product |
United States |
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